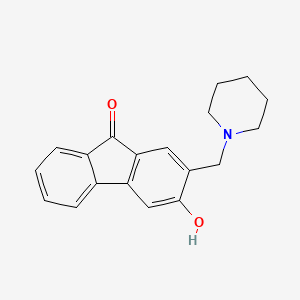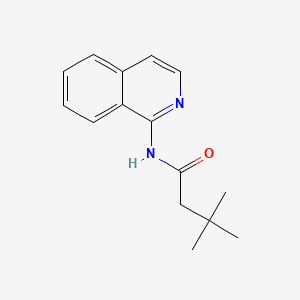![molecular formula C9H7BrINO4 B13823920 {4-bromo-2-[(E)-(hydroxyimino)methyl]-6-iodophenoxy}acetic acid](/img/structure/B13823920.png)
{4-bromo-2-[(E)-(hydroxyimino)methyl]-6-iodophenoxy}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-bromo-2-[(E)-(hydroxyimino)methyl]-6-iodophenoxy}acetic acid is a complex organic compound characterized by the presence of bromine, iodine, and a hydroxyimino group attached to a phenoxyacetic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-bromo-2-[(E)-(hydroxyimino)methyl]-6-iodophenoxy}acetic acid typically involves multiple steps, starting from simpler aromatic compounds. The process may include:
Bromination: Introduction of a bromine atom to the aromatic ring using bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃).
Iodination: Addition of an iodine atom, which can be achieved using iodine (I₂) and an oxidizing agent.
Formation of the Hydroxyimino Group:
Attachment of the Acetic Acid Moiety: The final step involves the formation of the acetic acid group, which can be achieved through various organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
{4-bromo-2-[(E)-(hydroxyimino)methyl]-6-iodophenoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The bromine and iodine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
{4-bromo-2-[(E)-(hydroxyimino)methyl]-6-iodophenoxy}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of {4-bromo-2-[(E)-(hydroxyimino)methyl]-6-iodophenoxy}acetic acid involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the bromine and iodine atoms may participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-bromo-2-nitrophenoxyacetic acid: Similar structure but with a nitro group instead of a hydroxyimino group.
2-iodo-4-bromophenoxyacetic acid: Similar structure but lacks the hydroxyimino group.
Uniqueness
The presence of both bromine and iodine atoms, along with the hydroxyimino group, makes {4-bromo-2-[(E)-(hydroxyimino)methyl]-6-iodophenoxy}acetic acid unique
特性
分子式 |
C9H7BrINO4 |
|---|---|
分子量 |
399.96 g/mol |
IUPAC名 |
2-[4-bromo-2-[(E)-hydroxyiminomethyl]-6-iodophenoxy]acetic acid |
InChI |
InChI=1S/C9H7BrINO4/c10-6-1-5(3-12-15)9(7(11)2-6)16-4-8(13)14/h1-3,15H,4H2,(H,13,14)/b12-3+ |
InChIキー |
YPEVQDNQCRDEOS-KGVSQERTSA-N |
異性体SMILES |
C1=C(C=C(C(=C1/C=N/O)OCC(=O)O)I)Br |
正規SMILES |
C1=C(C=C(C(=C1C=NO)OCC(=O)O)I)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


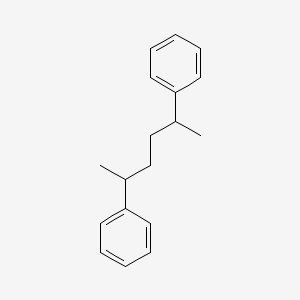
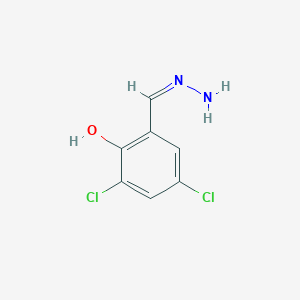
![N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B13823859.png)
![3,4-dimethyl-2-(4-methylphenyl)-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13823866.png)
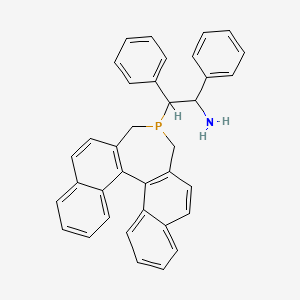
![5-{[(4-Tert-butylphenyl)sulfonyl]methyl}-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-amine](/img/structure/B13823878.png)

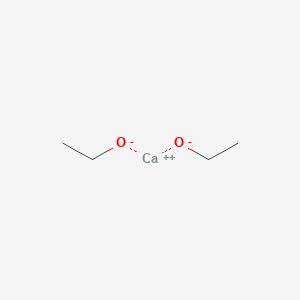
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[5-methyl-2-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B13823897.png)


